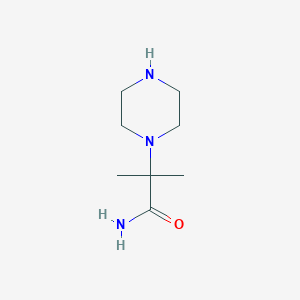

2-Methyl-2-(piperazin-1-yl)propanamide

Description

Contextualization within Amide Chemistry and Piperazine (B1678402) Heterocycles

To fully appreciate the scientific interest in 2-Methyl-2-(piperazin-1-yl)propanamide, it is essential to understand the chemical significance of its constituent parts. The molecule is a hybrid, bringing together the stability and conformational influence of an amide with the privileged structural and physicochemical properties of a piperazine heterocycle.

Significance of the Amide Functional Group in Organic Chemistry

The amide functional group, a carbonyl group linked to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry. Its prevalence is underscored by its fundamental role in nature, most notably as the peptide bond that links amino acids to form proteins. This biological importance is a direct consequence of the amide bond's unique electronic and structural properties. The resonance delocalization of the nitrogen lone pair with the carbonyl group imparts significant double-bond character to the C-N bond, resulting in a planar and rigid unit with a restricted rotation. This inherent stability is a key factor in the structural integrity of proteins and also makes the amide group a robust linker in synthetic molecules.

In the realm of synthetic chemistry, amides are not only stable endpoints but also versatile intermediates. While generally unreactive, the amide bond can be cleaved or transformed under specific conditions, allowing for a wide range of chemical manipulations. This tunable reactivity, combined with their ability to participate in hydrogen bonding, makes amides a favored functional group in the design of materials, polymers, and a vast array of pharmaceutical agents.

The Piperazine Moiety as a Privileged Heterocyclic Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation reflects the recurrent appearance of this structural motif in a multitude of approved drugs across various therapeutic areas. The enduring utility of the piperazine ring stems from a combination of favorable properties.

The presence of two basic nitrogen atoms allows for the fine-tuning of a molecule's acid-base properties and solubility. Furthermore, the piperazine ring is synthetically tractable, meaning it can be readily incorporated into and modified within a larger molecular framework. The nitrogen atoms provide convenient handles for introducing a wide variety of substituents, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize the pharmacological profile of a compound. The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, can also be exploited to orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target.

Table 1: Therapeutic Areas with Drugs Containing the Piperazine Moiety

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Allergy | Antihistamines |

| Infectious Diseases | Antifungals, Antivirals, Antibacterials |

| Oncology | Kinase Inhibitors |

| Cardiovascular Diseases | Antihypertensives |

Evolution of Research Perspectives on the 2-Methylpropanamide Core

The 2-methylpropanamide core, also known as the isobutyramide (B147143) scaffold, has seen its role in medicinal chemistry evolve from a seemingly simple structural unit to a sophisticated tool for modulating molecular properties. Initial research perspectives often centered on the synthetic accessibility and chemical robustness of this moiety. However, a deeper understanding of the influence of the gem-dimethyl group on molecular behavior has led to a more strategic and nuanced application of this core in drug design.

The gem-dimethyl group, two methyl groups attached to the same carbon atom, is a structural motif frequently found in natural products. acs.orgresearchgate.netnih.gov Inspired by nature, medicinal chemists have increasingly recognized the value of incorporating this feature to address various challenges in drug discovery. acs.orgresearchgate.netnih.gov The evolution of research perspectives on the 2-methylpropanamide core can be seen as a shift from a passive structural element to an active design element with multiple benefits:

Improved Pharmacokinetic Properties: A significant evolution in the perception of the 2-methylpropanamide core is the recognition of its ability to enhance a molecule's drug-like properties. The gem-dimethyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of the adjacent amide bond. scienceopen.com This can lead to increased metabolic stability, a longer half-life in the body, and improved oral bioavailability. scienceopen.com

Enhanced Potency and Selectivity: The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-dimethyl group can influence the conformation of a molecule by restricting bond angles and rotational freedom. acs.orgnih.gov This pre-organization of the molecule into a more bioactive conformation can lead to an entropically favorable binding to its biological target, thereby increasing potency and selectivity. acs.orgnih.gov

Mitigation of Toxicity: In some cases, the introduction of a gem-dimethyl group can block sites of unwanted metabolism that might lead to the formation of toxic byproducts. acs.orgnih.gov

Modulation of Physicochemical Properties: The gem-dimethyl group can also influence a molecule's solubility and lipophilicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netscienceopen.com

This shift in understanding has transformed the 2-methylpropanamide core from a mere building block into a strategic component for creating safer and more effective therapeutic agents. The combination of this strategically valuable core with the privileged piperazine scaffold in this compound creates a molecule with a compelling profile for further investigation in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-8(2,7(9)12)11-5-3-10-4-6-11/h10H,3-6H2,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCDRALXOGZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 2 Piperazin 1 Yl Propanamide and Analogues

Established Reaction Pathways for Piperazine (B1678402) Derivatives

The construction of piperazine-containing molecules is a cornerstone of medicinal chemistry, owing to the favorable physicochemical properties the piperazine moiety imparts. mdpi.comnih.gov Synthetic strategies are well-established and can be broadly categorized by the method used to functionalize the piperazine nitrogens and the approach to forming the amide linkage.

Nucleophilic Substitution Approaches for Piperazine Ring Functionalization

Nucleophilic substitution is a primary method for attaching substituents to the piperazine core. The reactivity of the two nitrogen atoms in piperazine allows for sequential and controlled functionalization.

Key nucleophilic substitution methods include:

Aromatic Nucleophilic Substitution (SNAr): This is a common method for attaching aryl or heteroaryl groups to a piperazine nitrogen. The reaction typically involves an electron-deficient aromatic or heteroaromatic halide (e.g., a chloropyridine or fluoronitrobenzene) reacting with piperazine. mdpi.comnih.gov The electron-withdrawing groups on the aromatic ring activate the halide for displacement by the nucleophilic piperazine. For instance, the synthesis of various bioactive molecules involves reacting piperazine with compounds like 2-chloro-3-nitropyridine (B167233) or 2-chloro-5-nitropyridine. researchgate.netnih.gov The reaction of pentafluoropyridine (B1199360) with piperazine also proceeds via this mechanism, with substitution occurring preferentially at the 4-position. researchgate.net

N-Alkylation: The attachment of alkyl groups to the piperazine nitrogen is frequently achieved through nucleophilic substitution on alkyl halides or sulfonates. nih.gov To enhance reaction yields and avoid harsh conditions, this process is often facilitated by the addition of sodium or potassium iodide, which promotes a halogen exchange (Finkelstein reaction) and creates a more reactive alkyl iodide intermediate. nih.gov

Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed to control reactivity and prevent di-substitution, ensuring that functionalization occurs on only one of the piperazine nitrogens. nih.gov The protecting group is then removed in a subsequent step to allow for further modification of the second nitrogen atom. mdpi.com

Coupling Reactions for Amide Bond Formation

The formation of the amide bond in propanamide derivatives is a critical step that is typically accomplished using coupling reagents. This reaction involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. luxembourg-bio.comhepatochem.com

The general process involves two main stages:

Carboxylic Acid Activation: A carboxylic acid (like 2-methylpropanoic acid or a derivative) is treated with a coupling reagent. This converts the hydroxyl group of the acid into a better leaving group, forming a highly reactive intermediate such as an O-acylisourea, an active ester, an acid anhydride, or an acyl halide. luxembourg-bio.comhepatochem.com

Nucleophilic Attack: The amine (in this case, the piperazine derivative) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and release the leaving group. nih.gov

A wide array of coupling reagents has been developed to facilitate this transformation under mild conditions.

| Reagent Class | Examples | Abbreviation | Notes |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC, DIC, EDC | Widely used but can lead to epimerization. Often used with additives like HOBt to suppress side reactions. luxembourg-bio.comhepatochem.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | BOP, PyBOP | Highly efficient reagents for peptide coupling and general amide synthesis. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU, HATU | These reagents react with carboxylic acids to form active esters which then react with amines. luxembourg-bio.com |

| Other Reagents | Propylphosphonic Anhydride | T3P | A versatile and increasingly popular reagent known for its high yields and clean reactions. nih.gov |

Synthesis of Structurally Related Propanamide-Piperazine Hybrid Compounds

The synthesis of analogues of 2-Methyl-2-(piperazin-1-yl)propanamide often combines the fundamental reactions of nucleophilic substitution and amide coupling in multi-step sequences.

Generation of N-Aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide Derivatives

A specific class of analogues, N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides, has been synthesized and evaluated for potential biological activity. researchgate.netnih.gov The synthetic strategy for these compounds is a clear illustration of the sequential application of SNAr and N-alkylation reactions.

The synthesis proceeds in two main steps:

SNAr Reaction: 2-Chloro-3-nitropyridine is reacted with an excess of piperazine in acetonitrile (B52724) under reflux. This selectively yields 1-(3-nitropyridin-2-yl)piperazine.

N-Alkylation: The resulting monosubstituted piperazine is then alkylated with various N-aryl-2-chloropropanamides in the presence of a base like potassium carbonate (K2CO3) to yield the final products. researchgate.net

| Compound | Aryl Group | Reaction Conditions (Step 2) |

|---|---|---|

| 7a | Phenyl | K2CO3, acetonitrile, reflux, 24-48 h |

| 7b | 4-Fluorophenyl | K2CO3, acetonitrile, reflux, 24-48 h |

| 7c | 4-Chlorophenyl | K2CO3, acetonitrile, reflux, 24-48 h |

| 7d | 4-Bromophenyl | K2CO3, acetonitrile, reflux, 24-48 h |

| 7e | 4-Methylphenyl | K2CO3, acetonitrile, reflux, 24-48 h |

| 7f | 3-Nitrophenyl | K2CO3, acetonitrile, reflux, 24-48 h |

Synthetic Routes to 2-Methyl-1-(piperazin-1-yl)propan-2-ol Analogues

The synthesis of 2-Methyl-1-(piperazin-1-yl)propan-2-ol analogues, which feature a tertiary alcohol, typically involves the ring-opening of an epoxide. A common and efficient method is the reaction of a piperazine derivative with 2-methyl-2-vinyloxirane (B167661) (isobutylene oxide).

The general synthetic pathway involves the nucleophilic attack of a nitrogen atom of the piperazine ring on one of the carbon atoms of the epoxide ring. This reaction is regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom of the epoxide, leading to the formation of the desired tertiary alcohol. The reaction is often carried out in a suitable solvent such as methanol (B129727) or ethanol.

Synthesis of 2-Methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

A series of derivatives incorporating a pyrido[1,2-a]pyrimidin-4-one scaffold have been synthesized, demonstrating the utility of nucleophilic substitution to link complex heterocyclic systems. benthamdirect.comeurekaselect.comnih.gov The core synthetic strategy involves the reaction of a chloroethyl intermediate with various substituted piperazines.

The general two-step synthesis is as follows:

Precursor Synthesis: 3-(2-Hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized first. This intermediate is then chlorinated using a reagent like thionyl chloride (SOCl2) to produce the key electrophile, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. nih.gov

Nucleophilic Substitution: The chloroethyl derivative is then reacted with a range of N-substituted piperazines. The nucleophilic nitrogen of the piperazine displaces the chloride ion, forming a new carbon-nitrogen bond and linking the two heterocyclic systems. This reaction is typically carried out in the presence of a base to neutralize the HCl generated. benthamdirect.comnih.gov

| Compound | Piperazine Reactant (N-Substituent) | Resulting Moiety |

|---|---|---|

| 6a | Piperazine | -piperazin-1-yl |

| 6b | 1-Methylpiperazine | -4-methylpiperazin-1-yl |

| 6c | 1-Phenylpiperazine | -4-phenylpiperazin-1-yl |

| 6d | 1-(4-Chlorophenyl)piperazine | -4-(4-chlorophenyl)piperazin-1-yl |

| 6e | 1-(2,3-Dichlorophenyl)piperazine | -4-(2,3-dichlorophenyl)piperazin-1-yl |

| 6f | 1-(4-Fluorophenyl)piperazine | -4-(4-fluorophenyl)piperazin-1-yl |

Design and Synthesis of 2-Piperazineone-Bearing Peptidomimetics

The synthesis of peptidomimetics incorporating a 2-piperazineone moiety is a key strategy in medicinal chemistry. One notable approach involves a multi-step synthesis designed to create novel HIV capsid modulators. nih.gov The general synthetic route begins with the acylation of a starting amine with bromoacetic acid. This is followed by a nucleophilic substitution with 2-piperazineone. Subsequent deprotection of the Boc (tert-butyloxycarbonyl) group yields a key intermediate, which can then be reacted with various substituted benzoyl chlorides to produce a library of target compounds. nih.gov

A specific synthetic pathway is outlined below:

Acylation: An appropriate amine (3a) is acylated with bromoacetic acid in a dichloromethane (B109758) (DCM) solution to yield intermediate 4a. nih.gov

Nucleophilic Substitution: Intermediate 4a undergoes nucleophilic substitution with 2-piperazineone in N,N-dimethylformamide (DMF) to form compound 5a. nih.gov

Deprotection: The Boc protecting group is removed from 5a to obtain the amine intermediate 6a. nih.gov

Final Coupling: The target compounds (Id-3a-3o) are synthesized by reacting intermediate 6a with various substituted benzoyl chlorides in DCM in the presence of triethylamine (B128534) (TEA). nih.gov

Furthermore, specific analogues can be modified through additional reactions. For instance, nitro-containing compounds (Id-3m-3o) can undergo hydrogenation to reduce the nitro group, yielding further derivatives (Id-3p-3r). nih.gov The enantiospecific synthesis of chiral piperazin-2-ones has also been described, highlighting methods to control stereochemistry, such as the regiospecific protonation of an enamide precursor to generate a chiral center. rsc.orgscispace.com

Table 1: Synthetic Steps for 2-Piperazineone-Bearing Peptidomimetics nih.gov

| Step | Reactants | Reagents/Solvents | Product |

| 1 | Amine (3a), Bromoacetic acid | DCM | Intermediate 4a |

| 2 | Intermediate 4a, 2-Piperazineone | DMF | Compound 5a (Boc-protected) |

| 3 | Compound 5a | - | Intermediate 6a (deprotected) |

| 4 | Intermediate 6a, Substituted benzoyl chloride | TEA, DCM | Target Compounds (Id-3a-3o) |

| 5 | Nitro-substituted compounds (Id-3m-3o) | Hydrogenation | Reduced Compounds (Id-3p-3r) |

Synthesis of Benzylamides and Piperazinoarylamides of Ibuprofen (B1674241)

Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), has been modified to create derivatives with potentially improved properties. nih.gov The synthesis of benzylamide and piperazinoarylamide derivatives of ibuprofen typically involves the activation of the carboxylic acid group of ibuprofen, followed by coupling with an appropriate amine. nih.gov

A common procedure for synthesizing these derivatives is as follows:

Carboxylic Acid Activation: Ibuprofen is dissolved in an anhydrous solvent like acetonitrile (MeCN). Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt) are added, and the mixture is stirred to form an active ester. nih.gov

Amide Coupling: The desired substituted benzylamine (B48309) or arylpiperazine is then added to the reaction mixture. The reaction proceeds at room temperature, typically for several hours, to form the corresponding amide bond. nih.gov

Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up using a series of washes with aqueous solutions (e.g., brine, citric acid, sodium bicarbonate) to remove unreacted starting materials and byproducts. The final product is then purified, often by evaporation of the organic solvent. nih.gov

This methodology allows for the creation of a diverse library of ibuprofen amides by varying the amine component used in the coupling step. nih.govrsc.org

Propanamide Derivatives Bearing Heterocyclic Rings

The synthesis of propanamide derivatives incorporating various heterocyclic rings is a significant area of research, aiming to produce compounds with diverse biological activities. nih.govnih.gov General methods for the preparation of propanamides include the condensation reaction between urea (B33335) and propanoic acid or the dehydration of ammonium (B1175870) propionate. wikipedia.org

More complex derivatives are synthesized through multi-step sequences. For example, new carboxamide and propanamide derivatives bearing a phenylpyridazine core have been designed and synthesized. nih.gov Another study details the synthesis of amide derivatives containing a cyclopropane (B1198618) ring, where amide groups and aryl groups are introduced into the cyclopropane structure. mdpi.com These syntheses often involve standard amide bond formation reactions, such as the coupling of a carboxylic acid with an amine using coupling agents, or the reaction of an acyl chloride with an amine.

Synthesis of Benzo[d]oxazole Propanamide Derivatives

Benzo[d]oxazole is an important heterocyclic scaffold found in many pharmacologically active compounds. nih.gov The synthesis of propanamide derivatives containing this moiety has been explored for various applications. nih.govresearchgate.net

A representative synthetic strategy for N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives involves the following steps: nih.govresearchgate.net

Acetylation: The starting material, 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole, is acetylated using chloropropionyl chloride in dry benzene (B151609). This reaction forms the intermediate 3-chloro-N-(2-(4-chlorobenzyl)-benzo-[d]oxazol-5-yl)-propionamide. nih.gov

Nucleophilic Substitution: The chloro intermediate is then refluxed with various secondary amines or other heterocyclic compounds. This results in the displacement of the chlorine atom and the formation of the final N-substituted propanamide derivatives. nih.gov

Another approach to synthesizing the core benzo[d]oxazole structure involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence starting from anilide precursors. semanticscholar.org

Table 2: Synthesis of Benzo[d]oxazole Propanamide Derivatives nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole | Chloropropionyl chloride, dry benzene | 3-chloro-N-(2-(4-chlorobenzyl)-benzo-[d]oxazol-5-yl)-propionamide |

| 2 | 3-chloro-N-(2-(4-chlorobenzyl)-benzo-[d]oxazol-5-yl)-propionamide | Various secondary amines, benzene | Final N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives |

Chemical Reactivity Profile of this compound Precursors and Derivatives

The chemical reactivity of precursors and derivatives of this compound is governed by the functional groups present, such as the piperazine ring, the amide group, and any substituents on the aromatic rings.

Oxidation and Reduction Transformations

Precursors and derivatives of the target compound can undergo various oxidation and reduction reactions, which are often used strategically during synthesis.

Reduction of Nitro Groups: A common transformation is the reduction of an aromatic nitro group to an amine. This is frequently accomplished via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Palladium(II) hydroxide (B78521) (Pd(OH)₂). nih.govnih.gov This reaction is crucial for introducing an amino group that can be further functionalized. For example, in the synthesis of 2-piperazineone-bearing peptidomimetics, nitro-substituted intermediates were converted to their corresponding amino derivatives through hydrogenation. nih.gov

Amide Group Reactivity: The amide bond itself is generally stable but can be reduced under strong reducing conditions, for example, using lithium aluminum hydride (LiAlH₄), to yield the corresponding amine. Propanamide can also participate in the Hofmann rearrangement to produce ethylamine. wikipedia.org

Steric Effects on Reactivity and Stability

Steric hindrance plays a critical role in directing the outcome of chemical reactions involving precursors and derivatives of this compound. The bulky groups near a reaction center can influence the approach of reagents and affect the stability of transition states and products.

A clear example of steric control is seen in the reactions of 2-aryl-2-bromo-cycloketones with aliphatic amines. rsc.org The course of the reaction—either nucleophilic substitution or a Favorskii rearrangement—is heavily influenced by steric factors:

Influence of Amine Structure: When secondary amines are used, the increased steric bulk around the nitrogen atom favors the Favorskii rearrangement. rsc.org

Influence of Substrate Structure: Similarly, if the 2-aryl group on the cycloketonone has ortho-substituents, the resulting steric hindrance also directs the reaction towards the Favorskii rearrangement pathway. rsc.org

Temperature Effects: In cases with less steric hindrance (e.g., using primary amines), the reaction outcome can be controlled by temperature. Lower temperatures tend to favor the nucleophilic substitution product, while higher temperatures favor the rearrangement product. rsc.org

These findings demonstrate that steric effects, arising from both the substrate and the nucleophile, are a powerful tool for controlling reaction selectivity in the synthesis of complex molecules related to this compound.

Influence of Substituents on Chemical Behaviormdpi.commdpi.com

The chemical behavior of this compound and its analogues is profoundly influenced by the nature and position of substituents on the molecule. These modifications, particularly on the piperazine ring, can alter the electronic, steric, and physicochemical properties of the compound, thereby affecting its reactivity, stability, and intermolecular interactions. The strategic placement of functional groups is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's characteristics for specific applications. mdpi.com

The primary mechanisms through which substituents exert their influence are electronic effects (induction and resonance) and steric effects. Electronic effects modify the electron density distribution across the molecule, impacting properties like nucleophilicity, basicity (pKa), and the ability to engage in hydrogen bonding. nih.govnih.gov Steric effects, arising from the physical size of the substituents, can dictate the molecule's preferred conformation and hinder or facilitate its approach to other reactants or binding sites. nih.gov

Electronic Effects of Substituents

The electronic nature of a substituent attached to the piperazine ring significantly modulates the nucleophilicity of the nitrogen atoms. rsc.org Electron-donating groups (EDGs), such as alkyl groups (e.g., methyl, ethyl), increase the electron density on the nitrogen atoms through a positive inductive effect. This enhancement of electron density increases the basicity and nucleophilicity of the distal nitrogen, making it more reactive towards electrophiles. rsc.orgrsc.org

Conversely, electron-withdrawing groups (EWGs), like acyl or sulfonyl groups, decrease the electron density on the piperazine nitrogens. For instance, an acetyl group attached to one nitrogen will significantly reduce the basicity of both nitrogens due to the delocalization of the nitrogen lone pair into the carbonyl group. rsc.org This diminished nucleophilicity can alter the course and outcome of chemical reactions. rsc.org

In analogues where the piperazine moiety is attached to an aromatic ring, substituents on that ring also play a critical role. The exploration of different benzoyl or cinnamoyl moieties attached to the piperazine core helps in understanding the contributions of hydrogen bonding and electronic effects on the aromatic side of the molecule. nih.gov For example, a study on naphthalimide-piperazine derivatives found that the nature of the substituent on the piperazine nitrogen (alkyl vs. aryl) significantly influenced the photophysical properties and pKa values of the compounds. nih.gov

Steric Hindrance and Conformational Effects

The size and spatial arrangement of substituents introduce steric effects that can influence chemical behavior. Bulky groups can physically obstruct the approach of a reactant to a reactive site, thereby slowing down or preventing a reaction. In the context of this compound analogues, large substituents on the piperazine ring can hinder the accessibility of the nitrogen atoms.

Furthermore, substituents can lock the piperazine ring into a specific conformation (chair, boat, or twist-boat), which can have significant implications for its interaction with other molecules. A notable strategy to control conformation and improve properties involves creating bridged piperazine systems. For example, the introduction of diazabicyclo[3.1.1]heptane and diazabicyclo[3.2.1]octane structures in certain piperazine amides was found to significantly enhance selectivity in biological assays compared to the parent piperazine, albeit sometimes at the cost of increased metabolic clearance and lower aqueous solubility. nih.gov This demonstrates a direct link between substituent-induced conformational rigidity and functional chemical properties.

Impact on Physicochemical Properties and Reactivity

The interplay of electronic and steric effects governs key physicochemical properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. These properties are critical determinants of a compound's behavior in both chemical and biological systems.

Research on a series of piperazine amides designed as NaV1.7 inhibitors provides detailed insights into these substituent effects. nih.gov It was observed that large, lipophilic groups tended to increase biological potency but often led to decreased aqueous solubility and metabolic stability. The strategic introduction of specific substituents could mitigate these issues. For instance, adding a meta-nitrile substituent to an aromatic ring was effective in lowering lipophilicity (clogP) and reducing microsomal turnover, thereby enhancing metabolic stability. nih.gov Similarly, substituting a benzene ring with a pyridine (B92270) ring resulted in a loss of potency but an increase in metabolic stability and selectivity. nih.gov

The following table summarizes research findings on how different substituents on an aromatic "A-ring" of a piperazine amide scaffold influence key properties.

| A-Ring Substituent | NaV1.7 Potency (IC50, μM) | Selectivity vs. NaV1.5 | Microsomal Stability (% remaining) | Aqueous Solubility (μM) |

|---|---|---|---|---|

| Phenyl | 0.027 | 11-fold | <5 | 1.5 |

| 3,5-Difluorophenyl | 0.015 | >1000-fold | 86 | 1.2 |

| Pyridin-3-yl | 0.208 | >238-fold | >95 | >100 |

| 3-Cyanophenyl | 0.033 | >909-fold | 78 | 40 |

Data adapted from a study on NaV1.7 inhibitors to illustrate the influence of A-ring substituents on the properties of a piperazine amide core structure. nih.gov

The nucleophilicity of the piperazine amine, as modulated by substituents, directly affects its reactivity in synthetic transformations. A study involving the zinc(II)-mediated reaction of various piperidine (B6355638) and piperazine analogues with acetonitrile aimed to determine how the amine's nature affects the formation of amidines. rsc.org The inductive effects of the substituents were found to alter the nucleophilicity of the free nitrogen atom and, consequently, its reactivity and the types of products formed. rsc.orgrsc.org

The following table provides a qualitative summary of how different N-substituents on the piperazine ring can influence its chemical behavior.

| Substituent Type (on Piperazine Nitrogen) | Example | Electronic Effect | Expected Impact on N-Nucleophilicity | Expected Impact on Basicity (pKa) |

|---|---|---|---|---|

| Alkyl | -CH3, -CH2CH3 | Electron-Donating (+I) | Increase | Increase |

| Benzyl (B1604629) | -CH2Ph | Weakly Electron-Withdrawing (+I, -σ*) | Slight Decrease | Slight Decrease |

| Aryl | -Ph | Electron-Withdrawing (-I, -R) | Decrease | Decrease |

| Acyl | -C(O)CH3 | Strongly Electron-Withdrawing (-I, -R) | Significant Decrease | Significant Decrease |

| Sulfonyl | -S(O)2CH3 | Strongly Electron-Withdrawing (-I, -R) | Significant Decrease | Significant Decrease |

This table illustrates the general electronic influence of common substituents on the chemical properties of the piperazine nitrogen atoms.

Advanced Molecular Characterization and Computational Chemistry of 2 Methyl 2 Piperazin 1 Yl Propanamide

Molecular Structure Elucidation through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the gem-dimethyl group, the piperazine (B1678402) ring, and the amide group. The two methyl groups would likely appear as a single, sharp singlet due to their chemical equivalence. The protons on the piperazine ring would present as multiplets, potentially integrating to eight protons. The NH proton of the piperazine and the NH2 protons of the amide group would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration.

13C NMR: The carbon NMR spectrum would complement the 1H NMR data. A characteristic signal for the quaternary carbon atom bonded to the two methyl groups and the piperazine nitrogen would be expected. The carbonyl carbon of the amide group would appear at a downfield chemical shift. The two methyl carbons would give a single signal, and the carbons of the piperazine ring would also be evident.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts

| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C(CH3)2 | Singlet | Signal for two equivalent carbons |

| Piperazine CH2 | Multiplets | Signals for piperazine carbons |

| Piperazine NH | Broad Singlet | - |

| C=O | - | Downfield signal |

| CONH2 | Broad Singlet | - |

| Quaternary C | - | Signal for the quaternary carbon |

Note: These are predicted values based on the chemical structure. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The nominal mass of 2-Methyl-2-(piperazin-1-yl)propanamide is 171.24 g/mol researchgate.net. In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 171. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as the N-H bond of the piperazine ring.

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm-1) | Vibrational Mode |

| Amide N-H | 3400-3200 | N-H stretch |

| Piperazine N-H | ~3300 | N-H stretch |

| C-H (aliphatic) | 3000-2850 | C-H stretch |

| Amide C=O | ~1680 | C=O stretch (Amide I band) |

| Amide N-H | ~1600 | N-H bend (Amide II band) |

Note: These are expected absorption ranges for the given functional groups.

Stereochemical Considerations and Chiral Influences

An analysis of the structure of this compound reveals that it is an achiral molecule. The carbon atom at the 2-position of the propanamide moiety is a quaternary carbon bonded to two identical methyl groups, and therefore, it is not a stereocenter. The piperazine ring is symmetrically substituted at one of its nitrogen atoms, and in its common chair conformation, it does not possess a chiral center.

While this compound itself is achiral, the introduction of a chiral center, for instance, by replacing one of the methyl groups with a different substituent or by substitution on the piperazine ring, would have significant conformational implications. The stereochemistry of piperazine derivatives is a subject of considerable research, as different enantiomers can exhibit distinct pharmacological profiles researchgate.net. The conformation of the piperazine ring, which typically adopts a chair-like structure, would be influenced by the steric and electronic nature of the substituents. The presence of a chiral center can lead to diastereomeric conformations with different energies and populations, which in turn can affect how the molecule interacts with its environment.

The three-dimensional structure of a molecule is crucial for its interaction with biological macromolecules such as receptors and enzymes. For piperazine-containing compounds, stereochemistry has been shown to play a critical role in their biological activity researchgate.net. Different stereoisomers of a chiral piperazine derivative can have vastly different affinities and efficacies at their biological targets. This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal interactions with the chiral binding sites of proteins. Therefore, if a chiral analog of this compound were to be synthesized, it would be expected that its enantiomers would display different biological recognition properties.

Theoretical Chemistry and Quantum Chemical Calculations

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, methods such as Density Functional Theory (DFT) can offer valuable insights.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems scispace.com. DFT calculations could be employed to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound. Such calculations on piperazine derivatives have been successfully used to correlate theoretical parameters with experimental data and to predict molecular properties researchgate.netresearchgate.net. For this molecule, DFT could be used to analyze the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and to predict its reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions researchgate.net. An MEP map of this compound, generated through DFT calculations, would likely show regions of negative potential (typically colored in red or yellow) around the electronegative oxygen and nitrogen atoms of the amide group, indicating these as sites for electrophilic attack. Conversely, regions of positive potential (typically colored in blue) would be expected around the hydrogen atoms, particularly the amide and piperazine N-H protons, suggesting these as sites for nucleophilic interaction. The MEP map would thus provide a detailed picture of the charge distribution and its role in directing non-covalent interactions.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.comnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the reactivity and stability of a molecule. schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a molecule with a small energy gap is generally more reactive, as it can readily undergo electronic transitions. numberanalytics.com Density Functional Theory (DFT) calculations are commonly employed to compute the energies of these orbitals and predict the molecule's behavior. mdpi.comaimspress.com

For this compound, the HOMO is likely localized on the piperazine ring, specifically the nitrogen atoms with lone pairs of electrons, which are the most electron-rich parts of the molecule. The LUMO would be distributed over the propanamide portion, particularly the carbonyl group (C=O), which is electron-deficient. The energy gap would thus dictate the molecule's propensity to engage in charge transfer interactions. irjweb.com

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.commdpi.com A high chemical hardness value, which correlates with a large HOMO-LUMO gap, indicates greater resistance to changes in its electron distribution. irjweb.com

| Parameter | Formula | Predicted Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher stability and lower reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; a harder molecule is less reactive. irjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. mdpi.com |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of the molecule to accept electrons. irjweb.com |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its interactions and properties. The central piperazine ring typically adopts a stable chair conformation to minimize steric strain and torsional strain. However, boat and twist-boat conformations are also possible and may exist in equilibrium.

The substituent at the N1 position, the 2-methyl-2-propanamide group, significantly influences the conformational preference. Studies on similar 1-acyl piperazines have shown a preference for the substituent to occupy an axial position. nih.gov This preference can be driven by various non-covalent interactions. In the case of this compound, the axial conformation could be further stabilized by intramolecular hydrogen bonding. A hydrogen bond could form between the amide N-H group and the lone pair of the N4 nitrogen atom of the piperazine ring, creating a stable six-membered ring-like structure. nih.gov

Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. These analyses can reveal the most likely spatial arrangements of the functional groups, which is crucial for understanding how the molecule interacts with biological targets or other molecules.

| Piperazine Ring Conformation | Substituent Orientation | Potential Stabilizing Interactions | Relative Stability |

|---|---|---|---|

| Chair | Axial | Intramolecular hydrogen bond (Amide N-H···N4 of piperazine). | Potentially most stable. nih.gov |

| Chair | Equatorial | Less steric hindrance but lacks the specific intramolecular H-bond. | Likely less stable than axial. |

| Boat/Twist-Boat | Varies | Generally higher in energy due to torsional strain and eclipsing interactions. | Higher energy transition states or minor conformers. |

Theoretical Studies on Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for assessing its stability under various conditions. Theoretical studies, often using computational models, can predict the most likely routes of decomposition. mdpi.com The molecule contains two key functional groups susceptible to degradation: the piperazine ring and the amide group.

Oxidative Degradation : The piperazine ring, particularly the secondary amine at the N4 position, is susceptible to oxidation. This can lead to the formation of various degradation products, including ring-opened compounds, hydroxylated derivatives, or piperazinones. nih.govresearchgate.net Under certain conditions, especially in the presence of nitrogen oxides, there is a theoretical possibility of forming N-nitrosamines, which are a class of compounds of significant concern. nih.govresearchgate.net

Thermal Degradation : At elevated temperatures, piperazine and its derivatives can undergo thermal degradation. researchgate.netresearchgate.net For this compound, this could involve ring fragmentation or reactions between molecules. The presence of the bulky propanamide substituent might influence the specific pathways compared to unsubstituted piperazine. researchgate.net

Hydrolytic Degradation : The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into piperazine and 2-methyl-2-aminopropanoic acid. The rate of this degradation would depend on pH and temperature.

Computational models can simulate these reactions, calculate activation energies, and identify the most probable degradation products, providing insight into the compound's chemical stability. researchgate.net

Computational Modeling for Structural Prediction and Interaction Profiling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. connectjournals.com

For this compound, docking simulations can elucidate how its structural features contribute to binding. The molecule possesses several key features for interaction:

Hydrogen Bond Donors : The amide (-CONH₂) and the secondary amine (N-H) on the piperazine ring can donate hydrogen bonds.

Hydrogen Bond Acceptors : The carbonyl oxygen (C=O) and the two nitrogen atoms of the piperazine ring can accept hydrogen bonds.

Hydrophobic Groups : The two methyl groups (-CH₃) provide hydrophobic character, allowing for van der Waals or hydrophobic interactions.

Docking simulations would place the molecule into a target protein's binding pocket in various conformations and score the resulting poses based on the predicted binding energy. ijpsdronline.com The results would highlight key amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand, providing a detailed picture of the ligand-target interaction profile. frontiersin.org

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide Group (-CONH₂) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Asn, Gln |

| Piperazine N-H | Hydrogen Bond (Donor) | Asp, Glu (side chain carboxylates) |

| Piperazine Nitrogens | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr (side chain hydroxyls) |

| Methyl Groups (-CH₃) | Hydrophobic/van der Waals | Ala, Val, Leu, Ile, Phe, Trp |

Molecular Dynamics Simulations for Conformational Sampling

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into the flexibility of the ligand and receptor and the stability of their complex. frontiersin.org

For this compound, MD simulations can be used to:

Explore Conformational Space : By simulating the molecule in a solvent (e.g., water), MD can sample a wide range of its possible conformations, confirming the predictions from conformational analysis and revealing their relative populations. escholarship.orgnih.gov

Assess Binding Stability : When applied to a ligand-receptor complex predicted by docking, MD simulations can assess the stability of the binding pose. The ligand may remain stably bound, shift to a new orientation, or dissociate from the binding site over the course of the simulation. nih.gov

Analyze Solvation Effects : MD simulations explicitly model the interactions between the solute and solvent molecules, providing a realistic representation of how water molecules might mediate or compete with ligand-receptor interactions.

Enhanced sampling methods can be combined with MD simulations to overcome energy barriers and explore conformational changes that occur on longer timescales than are accessible with standard MD. mdpi.comlivecomsjournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. nih.gov

To build a QSAR model for a series of analogs of this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure. nih.gov

Relevant descriptors for this class of compounds would likely include:

Physicochemical Descriptors : Such as LogP (lipophilicity), molecular weight, and polar surface area (PSA).

Topological Descriptors : Which describe the atomic connectivity and shape of the molecule.

Electronic Descriptors : Such as dipole moment and partial charges on atoms.

Quantum Chemical Descriptors : Including HOMO and LUMO energies.

Once the descriptors are calculated, a mathematical model (e.g., using multiple linear regression or machine learning algorithms) is generated that correlates the descriptors with the observed biological activity. semanticscholar.orgnih.gov A robust QSAR model can then be used to guide the design of new derivatives with potentially improved activity.

Mechanistic Insights into Biological Interactions of 2 Methyl 2 Piperazin 1 Yl Propanamide and Its Derivatives

Ligand-Receptor Binding Modalities

The versatility of the piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, enabling the development of ligands that can interact with a wide array of biological targets. ijrrjournal.com Derivatives of 2-Methyl-2-(piperazin-1-yl)propanamide, which feature this key structural motif, have been the subject of extensive research to understand their binding interactions with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The specific substitutions on the piperazine ring and modifications to the propanamide side chain significantly influence the affinity and selectivity of these compounds for their respective receptor targets.

Interaction with Neurotransmitter Receptors

The piperazine moiety is a common feature in many centrally acting agents, largely due to its ability to be incorporated into structures that bind to neurotransmitter receptors. ijrrjournal.com The nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors or be protonated at physiological pH, facilitating key interactions within receptor binding pockets.

Derivatives containing the N-phenylpiperazine scaffold have shown significant affinity for dopamine (B1211576) D2-like receptors (D2, D3, and D4). nih.govmdpi.com The nature of the substituent on the phenyl ring is a critical determinant of both affinity and selectivity. Research into a series of N-phenylpiperazine analogs revealed that these compounds can bind with high affinity and selectivity to the D3 receptor over the D2 receptor. mdpi.com For instance, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines demonstrated D3 versus D2 receptor binding selectivity ranging from 67 to 1831-fold. mdpi.com

Similarly, compounds structurally related to the atypical antipsychotic aripiprazole, which features a phenylpiperazine moiety, have been evaluated for their affinity at D2-like receptors. researchgate.net Specific derivatives were found to bind to the D2 receptor subtype with high affinity (Ki values < 0.3 nM) and exhibit greater than 50-fold selectivity over the D3 receptor. researchgate.net The introduction of electron-donating substituents, such as ethers, at the ortho position of the phenyl ring on the piperazine moiety generally increases binding affinity for the D2 receptor. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM | 67–1831-fold (D3 vs. D2) |

| 4-Thiazolyl-4-ylbenzamide N-piperazine analogs | D3 | 2.5–31 nM | 73–1390-fold (D3 vs. D2) |

| Aripiprazole-related Phenylpiperazines | D2 | < 0.3 nM | >50-fold (D2 vs. D3) |

The piperazine scaffold is a privileged structure for targeting serotonin (B10506) (5-HT) receptors. nih.gov Many derivatives exhibit high affinity for multiple 5-HT receptor subtypes, leading to multi-target ligand profiles. The 5-HT2A receptor, a key target for atypical antipsychotic drugs, is widely expressed in the central nervous system and mediates the effects of serotonergic psychedelic drugs. youtube.comresearchgate.netyoutube.com

Structure-activity relationship (SAR) studies on indazole and piperazine-based compounds have demonstrated their potential as multi-target ligands for D2, 5-HT1A, and 5-HT2A receptors. nih.gov In one study, a series of indanone-pyridinylpiperazine derivatives were found to have moderate to high affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov Specifically, compound 21 (5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one) emerged as a high-affinity dual ligand, with a sub-nanomolar affinity for 5-HT1A receptors (Ki = 0.74 nM) and a low nanomolar affinity for 5-HT7 receptors (Ki = 8.4 nM). nih.gov This highlights how modifications to the arylalkyl moiety attached to the piperazine ring can fine-tune the binding profile. nih.gov

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) |

| SYA16263 | 1.1 | - | 90 | - |

| Compound 21 | 0.74 | - | 8.4 | - |

| Indazole-piperazine 1 | 13.0 | 1.3 | 230 | 1.5 |

| Indazole-piperazine 10 | 2.5 | 0.4 | 120 | 0.8 |

| Indazole-piperazine 11 | 2.5 | 0.2 | 10 | 1.2 |

Data compiled from multiple sources. nih.govnih.gov

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are important drug targets for various neurological disorders. nih.govmdpi.com The α4β2 and α7 subtypes are the most prevalent in the brain. mdpi.com A series of N,N-disubstituted piperazines were evaluated for their binding to α4β2 and α7 nAChRs. nih.gov These compounds generally showed low micromolar affinity but good selectivity for the α4β2 subtype over the α7 subtype. nih.gov The most potent analogs in this series, compounds 8b and 8f , had a Ki of 32 µM for the α4β2 receptor and showed no affinity for the α7 receptor. nih.gov This suggests that linking a pyridine (B92270) system to a cyclic amine via a piperazine ring can generate subtype-selective ligands. nih.gov

Furthermore, other research has identified piperazine-containing compounds that act as positive allosteric modulators (PAMs) of the α7 nAChR, enhancing receptor activity rather than directly activating it. ijrrjournal.com

The histamine (B1213489) H4 receptor is implicated in inflammatory conditions, making it a target for new drug development. nih.gov Several piperazine derivatives have been investigated as H4 receptor ligands. One review highlights indoly-2-yl-(4-methyl-piperazin-1-yl) methanones as a series of H4 receptor ligands. ijrrjournal.com SAR studies showed that substitution with small lipophilic groups on the indole (B1671886) ring increased binding activity. ijrrjournal.com

The H4 receptor antagonist JNJ7777120 (1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine) is a well-characterized selective piperazine derivative used in research to probe the function of the H4 receptor. nih.govnih.gov In addition to H4 activity, piperazine derivatives have also been explored as antagonists for the H1 receptor, which is involved in allergic responses. nih.gov The dual antagonism of H1 and H4 receptors by combining piperazine-based antagonists has shown potential therapeutic effects in models of chronic dermatitis. nih.gov

Opioid Receptor Binding (e.g., Mu and Delta Opioid Receptors)

The mu (µ) and delta (δ) opioid receptors are critical targets for analgesics. nih.gov The development of selective ligands for these receptors is a major goal in pain research. A series of optically pure piperazine derivatives have been synthesized and shown to be highly selective δ-opioid receptor agonists. nih.gov The lead compound, SNC 80, exhibited a low nanomolar affinity for δ receptors and only micromolar affinity for µ receptors. nih.gov Radioreceptor binding assays in rat brain preparations confirmed the strong selectivity of these compounds. For example, the unsubstituted derivative (+)-22 and the fluorinated derivative (-)-27 showed >2659-fold and >2105-fold δ/µ binding selectivity, respectively. nih.gov These findings demonstrate that the chiral centers within the dimethylpiperazine ring and the substitution pattern on the benzyl (B1604629) group are crucial for achieving high δ-opioid receptor selectivity. nih.gov

| Compound | δ-Opioid Ki (nM) | µ-Opioid Ki (nM) | δ/µ Selectivity |

| (+)-21 (SNC 80) | 1.25 | 1080 | 864 |

| (+)-22 | 1.15 | 3060 | >2659 |

| (-)-27 | 1.45 | 3052 | >2105 |

Data from radioreceptor binding studies in rat brain preparations. nih.gov

Cannabinoid Receptor-1 (CB1) Inverse Agonism

Derivatives of this compound have been investigated for their activity at the Cannabinoid Receptor-1 (CB1). These compounds are of interest as potential inverse agonists, which are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. The development of peripherally restricted CB1 inverse agonists is a key objective, aiming to mitigate the centrally mediated adverse effects observed with earlier generations of CB1 antagonists. researchgate.netnih.gov

Research into functionalized 6-piperazin-1-yl-purines, which share the piperazine core, has yielded potent and selective hCB1 inverse agonists. nih.gov Structure-activity relationship (SAR) studies have demonstrated that functionalization of the piperazine moiety with various alkyl, heteroalkyl, aryl, or heteroaryl groups via connectors like amides, sulfonamides, carbamates, and ureas can significantly influence potency and selectivity. For instance, the replacement of a methylpiperazine with a functionalized piperazine has been a successful strategy to explore new binding pockets and modulate physicochemical properties. nih.gov

One notable derivative, a c-pentylmethyl amide, demonstrated exceptional potency with a Ki of 0.4 nM and high selectivity for hCB1 over hCB2. nih.gov Another compound, an isobutyl sulfonamide derivative, also showed high potency and selectivity with a Ke of 0.5 nM and a Ki of 2 nM, and a CB2/CB1 selectivity of approximately 1400. nih.gov These findings highlight the potential of the piperazine scaffold in designing potent and selective CB1 inverse agonists.

| Compound ID | Structure/Modification | Ki (nM) | Ke (nM) | CB2/CB1 Selectivity |

| c-pentylmethyl amide derivative | c-pentylmethyl amide on piperazine | 0.4 | 0.1 | >10,000 |

| isobutyl sulfonamide derivative | isobutyl sulfonamide on piperazine | 2 | 0.5 | ~1400 |

| Aryl urea (B33335) derivative (65) | Aryl urea on piperazine | 4 | - | >10,000 |

Allosteric Modulation Mechanisms (e.g., α7 receptor)

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that plays a crucial role in cognitive processes. Positive allosteric modulators (PAMs) of the α7 nAChR are of significant therapeutic interest as they can enhance the receptor's function in the presence of the endogenous agonist, acetylcholine, without directly activating the receptor themselves. mdpi.comnih.gov This modulation can lead to prolonged channel opening and decreased desensitization. mdpi.com

A novel piperazine-containing molecule, 3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide, known as B-973, has been identified as a positive allosteric modulator of the α7 receptor. nih.gov B-973 was found to slow the deactivation of the channel upon acetylcholine removal and increase the affinity of α7 agonists. nih.gov At higher concentrations (>1µM), B-973 can also function as an Ago-PAM, inducing receptor activation in the absence of an externally added agonist. nih.gov

The mechanism of allosteric modulation involves binding to a site on the receptor that is distinct from the agonist binding site. This binding induces a conformational change that enhances the receptor's response to the agonist. There are two main types of α7 nAChR PAMs: Type I PAMs primarily increase the peak current elicited by the agonist without affecting the desensitization rate, while Type II PAMs can both enhance the peak current and significantly slow down the desensitization process. nih.gov

| Compound | Type of Modulator | Key Mechanistic Feature |

| B-973 | Positive Allosteric Modulator (PAM) / Ago-PAM | Slows channel deactivation and increases agonist affinity. nih.gov |

Enzyme Inhibition and Modulation Studies

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, and its inhibition is a key strategy for the treatment of infections caused by these organisms. nih.govresearchgate.netmdpi.com Derivatives of this compound have been explored as potential urease inhibitors.

A series of bi-heterocyclic propanamides demonstrated potent urease inhibitory activity, with IC50 values ranging from 1.24 ± 0.01 µM to 5.18 ± 0.06 µM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 21.11 ± 0.12 µM). researchgate.net Another study on piperazine-based benzimidazole (B57391) derivatives also revealed outstanding urease inhibition, with IC50 values in the range of 0.15 ± 0.09 µM to 12.17 ± 1.09 µM, compared to thiourea (IC50 = 23.11 ± 0.21 µM). nih.gov The structure-activity relationship studies indicated that substitutions on the aryl part of the molecules significantly influence their inhibitory potential. researchgate.netnih.gov

| Compound Class | Range of IC50 Values (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |

| Bi-heterocyclic propanamides | 1.24 - 5.18 researchgate.net | 21.11 researchgate.net |

| Piperazine-based benzimidazoles | 0.15 - 12.17 nih.gov | 23.11 nih.gov |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that is responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists. nih.gov

Piperidine (B6355638) and piperazine aryl ureas have been identified as potent covalent inhibitors of FAAH. nih.gov These compounds are hydrolyzed by FAAH, leading to the formation of a covalent adduct with the catalytic serine residue (Ser241) of the enzyme. nih.gov Computational studies have suggested that the FAAH enzyme induces a distortion in the amide bond of the piperidine/piperazine inhibitors, which facilitates the hydrolysis and covalent modification. nih.gov For example, the piperazine-based compound JNJ1661010 is a potent FAAH inhibitor with an IC50 of 33 ± 2.1 nM. nih.gov

| Compound | IC50 (nM) | Mechanism of Inhibition |

| JNJ1661010 | 33 ± 2.1 nih.gov | Covalent modification of Ser241 nih.gov |

Cyclooxygenase-2 (COX-2) Enzyme Interaction

Cyclooxygenase-2 (COX-2) is an enzyme that is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov

While direct studies on this compound derivatives as COX-2 inhibitors are not extensively available in the reviewed literature, the broader class of piperazine derivatives has been investigated for this activity. For instance, a series of propanamide-sulfonamide based drug conjugates have been explored as dual inhibitors of urease and COX-2. semanticscholar.org One such conjugate, a naproxen-sulfamethoxazole derivative, exhibited 75.4% inhibition of COX-2 at a 10 µM concentration, which is comparable to the reference drug celecoxib (B62257) (77.1% inhibition). semanticscholar.org Molecular docking studies of related compounds have suggested that the piperazine moiety can interact with key residues in the active site of the COX-2 enzyme. nih.gov

| Compound Class | % Inhibition of COX-2 (at 10 µM) | Reference Drug (Celecoxib) % Inhibition |

| Propanamide-sulfonamide conjugates | up to 75.4% semanticscholar.org | 77.1% semanticscholar.org |

MDM2-p53 Interaction Inhibition

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical target in cancer therapy. nih.govmdpi.comnih.gov Inhibition of this interaction can lead to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells. mdpi.comresearchgate.net

Small-molecule inhibitors based on scaffolds that can mimic the key interactions of p53 with MDM2 have been developed. While specific derivatives of this compound for this target were not detailed in the provided search context, related structures such as piperidinone and imidazoline-based compounds have shown significant promise. mdpi.commdpi.com For example, the MI-219 family of compounds, which are potent and selective MDM2 inhibitors, have Ki values in the low nanomolar range. nih.gov These inhibitors typically work by occupying the hydrophobic pockets on the surface of MDM2 that normally bind to the key residues of p53 (Phe19, Trp23, and Leu26). nih.gov The Nutlin family of compounds, which feature a piperazine moiety, are well-known inhibitors of the p53-MDM2 interaction. mdpi.com

| Compound Family | Ki (nM) for MDM2 | Mechanism of Action |

| MI-219 Family | 3 - 5 nih.gov | Mimics Trp23 of p53 nih.gov |

| Nutlins | Sub-micromolar mdpi.com | Occupies hydrophobic pockets of MDM2 mdpi.com |

Glutamate (B1630785) Transporter (EAAT2) Modulation

The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1), is a critical protein in the mammalian central nervous system (CNS) responsible for the majority of glutamate reuptake from the synaptic cleft. eurekaselect.comnih.gov Dysregulation of EAAT2 function can lead to elevated extracellular glutamate levels, resulting in excitotoxicity, a process implicated in various neurological disorders. eurekaselect.comnih.gov Consequently, the modulation of EAAT2 activity, particularly through positive allosteric modulators (PAMs), represents a promising therapeutic strategy.

Research into the structure-activity relationships (SAR) of EAAT2 modulators has identified the piperazine scaffold as a key chemical feature. Derivatives of this compound are being investigated for their potential to selectively enhance the function of EAAT2. Studies on analogous compounds have shown that modifications to the piperazine ring significantly impact potency and selectivity. For instance, replacing a larger, more lipophilic N-cyclohexane ring on the piperazine with a smaller N-methyl group can result in a modest alteration of EAAT2 PAM potency while rendering the compound inactive at other glutamate transporters like EAAT1 and EAAT3. eurekaselect.comacs.org This highlights the importance of the substituent on the piperazine nitrogen in conferring selectivity.

One analog, referred to as compound 20 in a medicinal chemistry campaign, is a less lipophilic piperazine N-methyl derivative that demonstrates selective EAAT2 PAM activity. eurekaselect.comacs.org Further exploration of the chemical space around the piperazine core has revealed that even minor structural changes can switch a compound's activity from a PAM to a negative allosteric modulator (NAM) or render it inactive. For example, the piperazine N–H and tetrazole N-benzyl side chain analog (compound 8) was found to be a modest nonselective NAM of EAAT1–3. acs.org These findings underscore the sensitive nature of the interaction between piperazine-containing molecules and the allosteric binding sites on the glutamate transporter.

| Compound Analogue | Modification | Effect on EAATs | Selectivity |

|---|---|---|---|

| Analog 1 | Replaces N-cyclohexane with N-methyl on piperazine | Modest EAAT2 PAM potency, inactive at EAAT1/EAAT3 | Selective for EAAT2 |

| Compound 20 | Less lipophilic piperazine N-methyl analog | EAAT2 PAM activity | Selective for EAAT2 |

| Compound 22 | Contains a 4-hydroxyphenyl group | EAAT2 PAM (low efficacy) | Selective for EAAT2 |

| Compound 8 | Piperazine N-H and tetrazole N-benzyl side chain | Modest nonselective NAM of EAAT1-3 | Nonselective |

Interactions with Other Biological Targets

HIV Capsid Modulation

The human immunodeficiency virus (HIV) capsid, a conical structure composed of the capsid (CA) protein, is an essential component of the viral life cycle and has emerged as a significant target for antiretroviral therapy. researchgate.netmdpi.com The capsid is involved in both the early and late stages of viral replication, including reverse transcription, nuclear import, and virion assembly. mdpi.combohrium.com Small molecules that disrupt the delicate balance of capsid assembly and disassembly can effectively inhibit viral replication. mdpi.com

Derivatives containing a 2-piperazineone core, which is structurally related to the piperazine moiety in this compound, have been designed and synthesized as novel HIV capsid modulators. researchgate.netbohrium.com These compounds act by mimicking the structure of host factors that bind to the CA protein. researchgate.net The HIV-1 capsid is composed of N-terminal (NTD) and C-terminal (CTD) domains, and interactions between these domains are crucial for the formation of the stable capsid structure. researchgate.netmdpi.com

One such derivative, F-Id-3o, was identified as a potent compound that binds to both HIV-1 CA monomers and hexamers. bohrium.com This dual binding capability allows it to exert antiviral activity in both the early and late stages of the HIV-1 lifecycle. bohrium.com Molecular dynamics simulations have provided insights into the binding modes of these piperazineone-bearing compounds, showing they interact with the interface between the NTD and CTD of the CA protein. researchgate.netbohrium.com This interaction disrupts the normal protein-protein interactions required for capsid assembly and stability. Another compound, Id-3o, showed a preference for HIV-2 inhibitory activity, with an EC50 value of 2.5 μM. bohrium.com

| Compound | Target | Mechanism of Action | Reported Activity |

|---|---|---|---|

| F-Id-3o | HIV-1 CA monomers and hexamers | Binds to CA, disrupting early and late stage lifecycle events | Anti-HIV-1 EC50 of 6.0 μM |

| Id-3o | HIV-2 Capsid | Inhibits HIV-2 replication | Anti-HIV-2 EC50 of 2.5 μM |

| PF-74 | HIV-1 CA NTD/CTD interface | Binds to the interface between NTD and CTD | Broad inhibitory activity |

Chlamydial Growth Impairment

Chlamydia trachomatis is an obligate intracellular bacterial pathogen responsible for the most prevalent sexually transmitted bacterial infections globally. eurekaselect.comnih.gov The unique developmental cycle of Chlamydia presents distinct targets for antimicrobial intervention. While broad-spectrum antibiotics are currently used for treatment, the development of specific anti-chlamydial agents is a significant research goal. researchgate.net

The piperazine scaffold is a common feature in molecules with a wide range of pharmacological activities, including antimicrobial properties. mdpi.com Although research specifically detailing the effects of this compound on Chlamydia is not available, studies on related piperazine derivatives suggest potential antichlamydial activity. For instance, a series of pyridinyl sulfonyl piperazine derivatives have been developed as inhibitors of LpxH, an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria. researchgate.net While this study focused on Enterobacterales, the inhibition of essential bacterial pathways is a viable strategy against Chlamydia.

Other research has focused on developing novel phenazine (B1670421) derivatives, with a C-4 morpholinyl derivative (structurally similar to piperazine) showing potent antichlamydial activity. eurekaselect.com This compound, 8a, inhibited chlamydial inclusion formation and growth in a dose-dependent manner. eurekaselect.com The mechanism involved reducing the infectivity of the elementary bodies and disrupting the chlamydial developmental cycle at the mid-stage. eurekaselect.com These findings indicate that heterocyclic scaffolds like piperazine could serve as a basis for designing targeted anti-chlamydial therapies.

| Compound Series | Potential Target/Mechanism | Organism(s) | Key Findings |

|---|---|---|---|

| Pyridinyl Sulfonyl Piperazine Derivatives | LpxH inhibition (Lipid A biosynthesis) | Enterobacterales | Potent antibiotic activity against wild-type K. pneumoniae and E. coli. researchgate.net |

| C-4 Morpholinyl Phenazine (8a) | Reduces elementary body infectivity; disrupts mid-stage growth | Chlamydia trachomatis D and L2 | Strong antichlamydial activity with low cytotoxicity. eurekaselect.com |

| C-4 Phenyl Phenazine (9c) | Reduces elementary body infectivity; disrupts mid-stage growth | Chlamydia trachomatis D and L2 | Strong antichlamydial activity with low cytotoxicity. eurekaselect.com |

Structure Activity Relationship Sar Studies of 2 Methyl 2 Piperazin 1 Yl Propanamide Analogues

Systematic Structural Modifications and Their Biological Impact

The exploration of SAR for 2-Methyl-2-(piperazin-1-yl)propanamide analogues involves methodical alterations to the core structure to understand their effects on biological targets. These modifications provide a framework for designing compounds with enhanced potency and selectivity.

Substituent Effects on Receptor Binding and Enzyme Affinity

The nature and position of substituents on the piperazine (B1678402) ring and associated aromatic moieties play a pivotal role in modulating the affinity and selectivity of these analogues for their biological targets. nih.govnih.gov Studies on related piperazine-containing scaffolds have consistently shown that even minor changes can lead to significant shifts in biological activity.

For instance, in a series of N-arylpiperazine derivatives targeting dopamine (B1211576) D3 receptors, modifications to the aromatic ring attached to the piperazine nitrogen were critical. Research demonstrated that the introduction of various substituted indole (B1671886) rings, connected via different linkers, could be accommodated and significantly influenced binding affinity. nih.gov Specifically, the position of attachment on the indole ring and the presence of substituents were key factors in achieving high D3 receptor affinity and selectivity over the D2 receptor. nih.gov

Similarly, in studies of analogues of FPMINT, a human equilibrative nucleoside transporter (ENT) inhibitor with a piperazine core, the substitution pattern on the phenyl ring adjacent to the piperazine was essential for inhibitory activity. The presence of a halogen substitute was found to be crucial for the inhibition of both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Furthermore, modifications to a separate N-naphthalene moiety demonstrated that its replacement with substituted benzene (B151609) rings could either abolish or restore inhibitory activity, highlighting the sensitivity of the target protein to the electronic and steric properties of these substituents. frontiersin.orgpolyu.edu.hk

| Analogue Class | Structural Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Dopamine D3 Receptor Ligands | N-substitution on piperazine with 5-substituted indole (via amide linker) | Maintained high affinity and selectivity for D3 receptor. | nih.gov |